

In-Depth Technical Guide to Boc-N-Me-D-Met-OH

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Compound of Interest

Compound Name: *Boc-N-Me-D-Met-OH*

Cat. No.: *B8610728*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **Boc-N-Me-D-Met-OH**, an N-methylated, Boc-protected derivative of the D-enantiomer of methionine. This compound is a valuable building block in peptide synthesis and drug discovery, offering unique structural modifications that can enhance the pharmacokinetic properties of peptides.

Core Properties

Boc-N-Me-D-Met-OH, with the IUPAC name (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutoanoic acid, is a chemically modified amino acid.[1] The presence of the N-methyl group can increase metabolic stability and influence the conformation of the peptide backbone, while the D-configuration provides resistance to enzymatic degradation.[1]

Physicochemical Data

While specific experimental data for **Boc-N-Me-D-Met-OH** is not widely available in public literature, the following table summarizes its known calculated properties and provides experimental data for closely related analogs for comparative purposes.

Property	Boc-N-Me-D-Met-OH	Boc-D-Met-OH (Analog)	Boc-L-Met-OH (Analog)	Boc-N-Me-D-Ala-OH (Analog)
Molecular Formula	C H NO S[1]	C H NO S[2]	C H NO S[3][4]	C H NO[5]
Molecular Weight	263.36 g/mol [1]	249.33 g/mol [2]	249.33 g/mol [3][4]	203.2 g/mol [5]
CAS Number	Not available	5241-66-7[2]	2488-15-5[3][4]	19914-38-6[5]
Melting Point	Data not available	Data not available	47-50 °C[3][6]	78-87 °C[5]
Optical Rotation	Data not available	$[\alpha]^{25}_D +18.5$ to $+23.5^\circ$ (c=1 in methanol)[7]	$[\alpha]^{20}_D -22^\circ$ (c=1 in methanol)[3]	$[\alpha]^{25}_D +32 \pm 2^\circ$ (c=1.127 in MeOH)[5]
Solubility	Data not available	Soluble in DMF[7]	Soluble in methanol[6]	Soluble in water or 1% acetic acid
Appearance	Data not available	White to slight yellow to beige powder[7]	White to off-white powder[6][8]	Data not available

Synthesis and Experimental Protocols

The synthesis of **Boc-N-Me-D-Met-OH** typically involves two key steps: the protection of the amino group of D-methionine with a tert-butyloxycarbonyl (Boc) group, followed by the N-methylation of the protected amino acid.

Boc Protection of D-Methionine

A general and widely used method for the Boc protection of an amino acid involves its reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Experimental Protocol:

- Dissolve D-methionine in a suitable solvent system, such as a mixture of dioxane and water.

- Add a base, such as sodium hydroxide or sodium bicarbonate, to the solution to control the pH.
- Slowly add di-tert-butyl dicarbonate (Boc_2O) to the reaction mixture.
- Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, perform an aqueous work-up to remove by-products and isolate the Boc-D-Met-OH.

N-Methylation of Boc-D-Met-OH

The subsequent N-methylation of the Boc-protected D-methionine is a crucial step that introduces the methyl group onto the nitrogen atom. A common method utilizes a strong base and a methylating agent.

Experimental Protocol:

- Dissolve Boc-D-Met-OH in an anhydrous aprotic solvent, such as tetrahydrofuran (THF).
- Cool the solution in an ice bath.
- Add a methylating agent, such as methyl iodide (CH_3I).
- Portion-wise, add a strong base, such as sodium hydride (NaH), to the cooled solution. Vigorous gas evolution may be observed.
- After the addition of the base is complete, remove the ice bath and allow the reaction to stir overnight at room temperature.
- Carefully quench the reaction with a proton source, such as isopropyl alcohol followed by water, to neutralize any remaining base.
- Perform an extractive work-up and purify the product, for example, by column chromatography, to obtain pure **Boc-N-Me-D-Met-OH**.

Synthesis of **Boc-N-Me-D-Met-OH**.

Applications in Research and Drug Development

Boc-N-Me-D-Met-OH is a valuable building block for the synthesis of peptides with modified backbones.^[1] The incorporation of N-methylated amino acids can:

- **Enhance Metabolic Stability:** The N-methyl group can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.^[1]
- **Modulate Conformation:** The steric hindrance introduced by the N-methyl group can restrict the conformational flexibility of the peptide backbone, which can be advantageous for locking the peptide into a bioactive conformation.^[1]
- **Improve Membrane Permeability:** The reduction in the number of hydrogen bond donors can increase the lipophilicity of the peptide, potentially improving its ability to cross cell membranes.

These properties make **Boc-N-Me-D-Met-OH** a desirable component in the design of peptide-based therapeutics with improved oral bioavailability and efficacy. It is particularly useful in solid-phase peptide synthesis (SPPS), where the Boc protecting group allows for a well-established synthetic strategy.^[1]

Safety and Handling

Specific safety data for **Boc-N-Me-D-Met-OH** is not readily available. However, based on the data for the closely related compound Boc-D-Met-OH, it should be handled with care. It is classified as a combustible solid.^[7] General laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses. For Boc-D-Met-OH, GHS hazard statements indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.^[2] Similar precautions should be taken when handling **Boc-N-Me-D-Met-OH**.

Logical Relationships in Peptide Synthesis

The use of **Boc-N-Me-D-Met-OH** in solid-phase peptide synthesis (SPPS) follows a logical, cyclical process. The Boc protecting group is central to this methodology.

SPPS Cycle with **Boc-N-Me-D-Met-OH**.

This diagram illustrates the iterative nature of SPPS, where the Boc group is removed to allow for the coupling of the next amino acid, in this case, **Boc-N-Me-D-Met-OH**. This cycle is repeated to build the desired peptide sequence.

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